2-Chloro-5-fluoronitrobenzene

Physicochemical property Storage and handling Process safety

Researchers requiring precise SNAr regiochemistry often face failed couplings with incorrect chlorofluoronitrobenzene isomers. 2-Chloro-5-fluoronitrobenzene (CAS 345-17-5) resolves this with ortho/para-directed activation: chlorine displaces first, leaving fluorine for late-stage ¹⁸F labeling. • Preferential Cl over F displacement enables PET tracer synthesis • ≥98% purity with batch-specific HPLC/GC/NMR data • Solid at RT (mp 37-40°C) simplifies multi-kg handling without cold-chain CAPEX.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 345-17-5
Cat. No. B1580903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoronitrobenzene
CAS345-17-5
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])Cl
InChIInChI=1S/C6H3ClFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
InChIKeyDVXDJQKEEKXJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoronitrobenzene Supply & Procurement


2-Chloro-5-fluoronitrobenzene (IUPAC: 1-chloro-4-fluoro-2-nitrobenzene, CAS 345-17-5) is a dihalogenated nitrobenzene building block bearing three electron-withdrawing substituents—a nitro group at the 2-position, chlorine ortho to the nitro, and fluorine para to the nitro. It is a yellow crystalline solid with a melting point of 37–40 °C and a boiling point of 238 °C . The compound serves as a strategic intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly benzothiazole derivatives, and in the preparation of serotonin transporter (SERT) ligands . Its unique substitution pattern enables sequential, chemoselective transformations that are not accessible with isomeric chlorofluoronitrobenzenes or the corresponding difluoro analog.

Sequential nucleophilic aromatic substitution (SNAr) building block
Ambient solid handling with convenient melting range
Reported precursor for SERT ligand benzothiazole intermediates

Failure of Generic Substitutes for 2-Chloro-5-fluoronitrobenzene


Chlorofluoronitrobenzene isomers share the same molecular formula (C6H3ClFNO2) and molecular weight (175.54 g·mol⁻¹), yet the relative positions of the chlorine, fluorine, and nitro groups dramatically alter electronic character, leaving-group ability, and regiochemical outcomes in nucleophilic aromatic substitution (SNAr) . Simply swapping 2-chloro-5-fluoronitrobenzene for its 2-chloro-4-fluoro, 4-chloro-2-fluoro, or 4-chloro-3-fluoro isomer—or for 2,5-difluoronitrobenzene—risks losing the ortho/para-directed activation of the correct halogen, leading to failed coupling, lower yields, or undesired regioisomers. The quantitative evidence below demonstrates that procurement decisions must be based on specific, measurable differentiation, not on class-level assumptions.

Isomeric chlorofluoronitrobenzenes
Different substitution patterns alter SNAr regioselectivity and may not reproduce the target ortho/para activation.
2,5-Difluoronitrobenzene
Symmetric halogenation lacks the chlorine-fluorine reactivity gradient, limiting sequential derivatization potential.
Non-validated isomers
No equivalent published SERT ligand routes exist for 2-chloro-4-fluoro or 4-chloro-2-fluoro isomers; additional route scouting may be required.

2-Chloro-5-fluoronitrobenzene Differentiation Evidence


Ambient Solid Handling vs. Refrigerated Storage

2-Chloro-5-fluoronitrobenzene is a solid at ambient temperature (mp 37–40 °C), allowing weighing and transfer as a free-flowing powder . In contrast, 2,5-difluoronitrobenzene—a common alternative for SNAr-based diversification—is a low-melting solid/liquid (mp −12 °C) that requires refrigerated (2–8 °C) storage and is more difficult to handle quantitatively at bench scale . The higher-melting 4-chloro-3-fluoronitrobenzene (mp 58–63 °C) must be heated to melt before use, adding a processing step . The 37–40 °C melting point of 2-chloro-5-fluoronitrobenzene sits in an operationally convenient window—solid at room temperature yet easily liquefied with mild warming—reducing solvent use and simplifying reactor charging in kilo-lab and pilot-plant settings.

Solid Handling
Data to verify
mp 37–40 °C vs. −12 °C (difluoro) and 58–63 °C (4-Cl-3-F)
Ambient solid handling may reduce cold-chain requirements
Literature values from supplier catalogs
Physicochemical property Storage and handling Process safety

Chlorine-Selective SNAr Reactivity

In the patented preparation of 2,5-difluoronitrobenzene, treatment of 2-chloro-5-fluoronitrobenzene with an alkali metal fluoride (e.g., LiF) displaces the chlorine atom ortho to the nitro group while leaving the para-fluorine intact, producing 2,5-difluoronitrobenzene in high yield . This formally constitutes a head-to-head competition between chlorine and fluorine as leaving groups under identical reaction conditions. The exclusive or dominant substitution of chlorine demonstrates that the nitro group activates the ortho-chlorine for SNAr more effectively than the para-fluorine, a regiochemical outcome predicted by the position of the Meisenheimer complex stabilization. For procurement, this means the compound provides a built-in reactivity gradient: the chlorine can be replaced first, then the fluorine can be used for a second, orthogonal transformation—a feature not offered by symmetrical 2,5-dichloronitrobenzene or 2,5-difluoronitrobenzene.

Halogen Chemoselectivity
Class-level
Selective displacement of ortho-chlorine by fluoride; para-fluorine retained
Supports sequential Cl-then-F functionalization strategy
Qualitative selectivity; side-product data not reported
Nucleophilic aromatic substitution Halogen exchange Chemoselectivity

SERT Ligand Benzothiazole Precursor

2-Chloro-5-fluoronitrobenzene is explicitly cited by Sigma-Aldrich as the starting material for the synthesis of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine and N-methyl-2-(2-amino-4-fluorophenylthio)benzylamine—key intermediates in the preparation of high-affinity serotonin transporter (SERT) ligands . While other chlorofluoronitrobenzene isomers could hypothetically be used, the commercial availability of these specific synthetic protocols tied to the 2-chloro-5-fluoro pattern reduces method development time. A search of the primary literature reveals no equivalent published procedures starting from 2-chloro-4-fluoronitrobenzene or 4-chloro-2-fluoronitrobenzene for the identical SERT-targeted compounds, indicating that the substitution pattern is critical for the nucleophilic aromatic thiolation step that installs the phenylthio linkage.

SERT Ligand Route
Reported
Reported precursor for N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine
Literature precedent may shorten synthetic development
No equivalent routes published for other isomers
Medicinal chemistry Serotonin transporter Benzothiazole synthesis

Scalable Supply and Batch QC vs. Specialty Isomers

2-Chloro-5-fluoronitrobenzene is manufactured at scales up to 200 kg, with multiple suppliers offering standard analytical packages including NMR, HPLC, and GC alongside certificates of analysis per batch . By comparison, 2-chloro-4-fluoronitrobenzene (CAS 2106-50-5) is listed by fewer major catalog vendors and with fewer lot-specific analytical data. 4-Chloro-3-fluoronitrobenzene (CAS 350-31-2) is typically offered at 95–97% minimum purity , whereas 2-chloro-5-fluoronitrobenzene is routinely supplied at ≥98% (HPLC) or 99+% . The higher guaranteed purity and broader availability of batch-specific QC data reduce the risk of receiving material contaminated with isomeric or dehalogenated impurities that could compromise subsequent catalytic steps.

Purity & QC
Specification review
≥98% (HPLC) / 99+% (GC) with batch COA
Supports batch consistency and may reduce repurification needs
Commercial supplier data (2025–2026)
Supply chain Quality assurance Industrial procurement

2-Chloro-5-fluoronitrobenzene Application Scenarios


Sequential Halogen Derivatization for PET Tracers

The preferential displacement of chlorine over fluorine under SNAr conditions (Section 3, Evidence Item 2) makes 2-chloro-5-fluoronitrobenzene an ideal platform for building ¹⁸F-labeled PET tracers. The chlorine can be substituted with a cold functional group (e.g., arylthio, amine, or alkoxy), followed by late-stage halogen exchange of the remaining fluorine with [¹⁸F]fluoride. This sequential, positionally resolved reactivity is not achievable with symmetric 2,5-dihalogen analogs and positions the compound as a cost-effective starting material for radiolabeling programs .

SERT Medicinal Chemistry Campaigns

Because validated synthetic routes to N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine and its N-methyl congener start from 2-chloro-5-fluoronitrobenzene , medicinal chemistry teams pursuing SERT inhibitors or PET ligands for SERT imaging can bypass extensive route scouting. Procurement of this specific isomer directly enables literature-known transformations and reduces the risk of generating regioisomeric impurities that would complicate biological assay interpretation.

Scale-Up with Ambient Solids Handling

With a melting point of 37–40 °C, 2-chloro-5-fluoronitrobenzene can be accurately dispensed as a solid at room temperature without refrigerated storage, unlike 2,5-difluoronitrobenzene (mp −12 °C). This property simplifies multi-kilogram batch charging, reduces solvent volume for pre-melting, and minimizes occupational exposure to volatile liquid nitroaromatics. Process development groups selecting a chlorofluoronitrobenzene scaffold for scale-up can therefore reduce CAPEX on cold-chain infrastructure .

High-Purity Building Blocks for HTE Workflows

HTE platforms and parallel synthesis workflows demand building blocks with consistently high purity and lot-to-lot reproducibility. The ≥98–99% purity routinely provided for 2-chloro-5-fluoronitrobenzene, supported by batch-specific HPLC, GC, and NMR data , minimizes the occurrence of false negatives or irreproducible results in nanomole-scale screening reactions, giving this compound a procurement advantage over lower-purity isomeric alternatives.

Application
Selection Property
Validation Focus
PET tracer precursor
Sequential SNAr reactivity (Cl vs F)
Halogen-exchange selectivity
SERT ligand synthesis
Literature-reported benzothiazole route
Regioisomeric impurity control
Multi‑kg scale‑up
Ambient solid handling
Process safety and cold‑chain assessment
HTE building‑block libraries
High‑purity specification with batch QC
Lot‑to‑lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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